molecular formula C15H16FNO3 B7569308 1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid

1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid

Cat. No. B7569308
M. Wt: 277.29 g/mol
InChI Key: GDKFBXQXZZJJJI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid, also known as 3-Fluoro-2-methylene-3-methylproline, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrrolidine carboxylic acid derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid exhibits a range of biochemical and physiological effects in the body. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, it has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying the mechanisms of inflammation, pain, and cancer growth. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosage and safety measures must be taken to ensure the safety of researchers and animals involved in experiments.

Future Directions

There are several future directions for research involving 1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid. One area of interest is the development of novel drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, research is needed to explore the potential of this compound as a tool for studying the role of inflammation and pain in various disease states.

Synthesis Methods

The synthesis of 1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid can be achieved through various methods, including chemical synthesis and enzymatic methods. One of the most common methods of chemical synthesis involves the reaction of 3-fluorocinnamic acid with methyl pyrrole-2-carboxylate in the presence of a catalyst such as palladium on carbon. This reaction yields the desired compound in good yields and high purity.

Scientific Research Applications

1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid has been the subject of extensive scientific research due to its potential applications in drug development. Studies have shown that this compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.

properties

IUPAC Name

1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-15(14(19)20)7-8-17(10-15)13(18)6-5-11-3-2-4-12(16)9-11/h2-6,9H,7-8,10H2,1H3,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKFBXQXZZJJJI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C=CC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(C1)C(=O)/C=C/C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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